Maprotiline Mesylate
Description
Historical Context of its Chemical Class in Drug Discovery
The development of maprotiline (B82187) is rooted in the broader history of antidepressant discovery, which began in the 1950s. sop.org.twwikipedia.org This era saw the serendipitous discovery of the antidepressant effects of iproniazid (B1672159) and imipramine. sop.org.twresearchgate.net The success of imipramine, a tricyclic antidepressant (TCA), spurred pharmaceutical companies to explore chemical variations of its three-ring structure. psychologytoday.com
This research led to the creation of tetracyclic antidepressants (TeCAs), like maprotiline, which are characterized by a four-ring atomic structure. wikipedia.orgwikipedia.orgwebmd.com Maprotiline was synthesized in the research laboratories of Ciba-Geigy and is chemically named 1-(3-methylaminopropyl)-dibenzo[b,e]bicyclo[2.2.2]octadiene. karger.com While structurally related to TCAs, TeCAs such as maprotiline possess a unique pharmacological profile. wikipedia.orgncats.io
Overview of Chemical Structure and Derivatives
Maprotiline's chemical formula is C₂₀H₂₃N. drugfuture.com Its defining feature is a tetracyclic ring system, specifically a dibenzobicyclo[2.2.2]octadiene core. wikipedia.org This rigid, bridged structure distinguishes it from the more flexible tricyclic antidepressants. karger.com The molecule has a secondary amine side chain, which is a common feature among some TCAs like nortriptyline (B1679971) and protriptyline. wikipedia.org The mesylate salt is formed by the addition of methanesulfonic acid. ontosight.ai
The unique three-dimensional conformation of maprotiline is crucial to its interaction with biological targets. karger.com Researchers have synthesized various analogues of maprotiline by modifying the dihydroethanoanthracene bridge and the basic side chain to investigate structure-activity relationships. nih.gov For instance, chlorinated analogues of maprotiline have been synthesized and evaluated for their antiproliferative activities. researchgate.net
Table 1: Chemical and Physical Properties of Maprotiline
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N | drugfuture.com |
| Molecular Weight | 277.40 g/mol | drugfuture.com |
| Melting Point | 92-94 °C | drugfuture.comlookchem.com |
| pKa | 10.5 | karger.comnih.gov |
| LogP | 5.1 | nih.gov |
Rationale for Continued Academic Investigation of Maprotiline Mesylate
The continued academic investigation of this compound stems from its distinct mechanism of action and its potential as a lead compound for new therapeutic agents. Maprotiline is a potent and selective norepinephrine (B1679862) reuptake inhibitor, with weak effects on serotonin (B10506) and dopamine (B1211576) reuptake. wikipedia.orgpatsnap.compatsnap.com This selectivity provides a valuable tool for researchers studying the role of norepinephrine in various physiological and pathological processes.
Recent studies have explored the potential of maprotiline and its derivatives beyond their initial applications. For example, research has identified maprotiline as a novel in vitro antiproliferative agent against certain cancer cell lines. nih.gov The synthesis of new analogues continues to be an active area of research, with studies focusing on creating compounds with enhanced potency and selectivity. nih.govresearchgate.net Furthermore, maprotiline has been found to be a potent antagonist of the 5-HT₇ receptor, an action that may contribute to its effects. wikipedia.org These findings suggest that the tetracyclic scaffold of maprotiline holds promise for the development of new chemical probes and therapeutic leads for a variety of research areas.
Table 2: Investigational Areas of Maprotiline
| Research Area | Findings | Source |
| Neuropharmacology | Selective norepinephrine reuptake inhibitor. | wikipedia.orgpatsnap.com |
| Oncology | Antiproliferative effects against Burkitt's lymphoma cell lines. | nih.gov |
| Receptor Binding | Potent antagonist of the 5-HT₇ receptor. | wikipedia.org |
| Anti-inflammatory Effects | Potent anti-inflammatory effect in rats. | selleckchem.com |
Structure
3D Structure of Parent
Properties
CAS No. |
58902-67-3 |
|---|---|
Molecular Formula |
C21H27NO3S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
methanesulfonic acid;N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C20H23N.CH4O3S/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;1-5(2,3)4/h2-5,7-10,15,21H,6,11-14H2,1H3;1H3,(H,2,3,4) |
InChI Key |
IUOFVKUAHKGVIO-UHFFFAOYSA-N |
SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |
Other CAS No. |
58902-67-3 |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
10262-69-8 (Parent) |
Synonyms |
Ba-34,276 Ba34,276 Deprilept Dibencycladine Hydrochloride, Maprotiline Ludiomil Maprolu Maprotilin Maprotilin Holsten Maprotilin neuraxpharm Maprotilin ratiopharm Maprotilin TEVA maprotilin von ct Maprotilin-neuraxpharm Maprotilin-ratiopharm Maprotilin-TEVA Maprotiline Maprotiline Hydrochloride Maprotiline Mesylate Mesylate, Maprotiline Mirpan N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine Novo Maprotiline Novo-Maprotiline Psymion |
Origin of Product |
United States |
Synthetic Methodologies for Maprotiline and Its Analogues
Classical Synthetic Routes
The initial syntheses of maprotiline (B82187) established the fundamental chemical pathways to construct its unique tetracyclic framework. These routes are often characterized by multiple steps and have served as the basis for future refinements.
One of the classical multi-step syntheses of maprotiline begins with anthrone. chemicalbook.com A key publication from 1969 outlines a six-step reaction sequence to achieve the final product. chemicalbook.com This pathway involves several chemical transformations, including reactions with potassium tert-butoxide, zinc in aqueous ammonia, and reduction using lithium aluminium hydride, to build and modify the molecule to its final form. chemicalbook.com Such multi-step syntheses were foundational in the production of early tricyclic and tetracyclic antidepressants. uidaho.edunih.govijnc.ir
A representative classical multi-step synthesis is outlined below:
| Step | Reagents & Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | (i) KOtBu, tBuOH, (ii) aq. HCl | Varies | chemicalbook.com |
| 2 | Zn, aq. NH3 | Varies | chemicalbook.com |
| 3 | Dimethylformamide / 170 °C | Varies | chemicalbook.com |
| 4 | (COCl)2 | 9,10-Ethanoanthracene-9(10H)-propionamide | chemicalbook.com |
| 5 | Further processing | 9,10-Ethanoanthracene-9(10H)-propionic acid | chemicalbook.com |
This table is a simplified representation of a complex multi-step synthesis.
The Diels-Alder reaction is a powerful and frequently utilized method for constructing the characteristic ethano-bridge of the maprotiline scaffold. mdpi.com This [4+2] cycloaddition reaction typically involves an anthracene (B1667546) derivative acting as the diene and an appropriate dienophile. nih.gov
A common classical approach involves the reaction of 9-(3-methylaminopropyl)anthracene with ethylene. chemicalbook.com This specific reaction often required harsh conditions, such as high pressure (50 bar) and high temperature (150 °C), to proceed effectively. mdpi.com The reaction creates the 9,10-dihydro-9,10-ethanoanthracene (B1295376) core in a single, elegant step, making it a cornerstone of maprotiline synthesis. chemrxiv.org The versatility of the Diels-Alder reaction allows for the synthesis of various analogues by simply changing the anthracene precursor or the dienophile. mdpi.comnih.gov
Novel and Optimized Synthetic Pathways
As chemical synthesis techniques have advanced, so have the methods for producing maprotiline. Modern approaches focus on improving efficiency, increasing yields, and employing more environmentally benign procedures.
Significant improvements to the classical synthetic routes have been achieved, particularly for the Diels-Alder cycloaddition. The harsh conditions of early methods have been mitigated through the use of catalysts. For instance, employing a catalytic amount of boron trifluoride etherate allows the cycloaddition to proceed at room temperature, a substantial improvement over the high-temperature, high-pressure methods. nih.gov
More recently, organocatalysis has been applied to this reaction. An enantio- and diastereoselective [4+2]-cycloaddition between a hydrazone derivative of 9-anthracenecarbaldehyde and α,β-unsaturated aldehydes has been developed. chemrxiv.org This method utilizes a dual activation strategy: HOMO-rising activation of the anthracene diene (via hydrazone formation) and LUMO-lowering activation of the dienophile (via iminium ion formation with a Jørgensen catalyst). chemrxiv.org This advanced approach provides the target cycloadducts with high chemical and stereochemical efficiency. chemrxiv.org
| Method | Conditions | Key Feature | Reference |
| Classical Diels-Alder | High temperature (150 °C), High pressure (50 bar) | Foundational but harsh | mdpi.com |
| Lewis Acid Catalysis | Boron trifluoride etherate, Room temperature | Milder reaction conditions | nih.gov |
| Asymmetric Organocatalysis | Jørgensen catalyst, Dual activation (HOMO/LUMO) | High yield and stereoselectivity | chemrxiv.org |
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to pharmaceutical synthesis. doi.orgresearchgate.net In the context of antidepressant synthesis, microwave-assisted organic synthesis has emerged as a key green technology. doi.org This technique can significantly reduce reaction times compared to conventional heating methods. researchgate.net The development of solvent-free microwave-assisted reactions further enhances the environmental credentials of a synthetic pathway by reducing solvent waste and allowing for easier scale-up. researchgate.net While specific, detailed green syntheses for maprotiline are not extensively documented in mainstream literature, the general trend in the synthesis of related CNS-active agents points towards the adoption of these more sustainable technologies. doi.orgmdpi.com
Synthesis of Structurally Modified Maprotiline Analogues
The core structure of maprotiline has been a template for the synthesis of numerous analogues, aiming to explore structure-activity relationships or develop compounds with different pharmacological profiles. nih.gov The synthetic flexibility of the Diels-Alder reaction is often exploited for this purpose. nih.gov
A diverse library of analogues has been created by modifying the anthracene ring, the ethano-bridge, and the alkylamine side chain. nih.gov For example, chlorinated analogues have been synthesized by starting with 1,8-dichloroanthracene (B3240527) or 1,5-dichloroanthracene. nih.govjust.edu.yemdpi.com The synthesis of these compounds follows a similar path of Diels-Alder reaction followed by reductive amination of the resulting aldehyde intermediate. nih.govjust.edu.ye
Other modifications include altering the dienophile in the Diels-Alder reaction. The use of dienophiles like maleic anhydride (B1165640), various maleimides, and acrylonitrile (B1666552) with 9-(2-nitrovinyl)anthracene (B1206571) has yielded a range of structurally diverse 9,10-dihydro-9,10-ethanoanthracene compounds. nih.gov Homologues such as Bishomomaprotiline, which features a longer alkylamine side chain, have also been synthesized to investigate the impact of chain length. researchgate.net
| Analogue Type | Key Starting Material(s) | Synthetic Strategy | Reference |
| Chlorinated Analogues | 1,8-Dichloroanthracene, Acrolein | Diels-Alder followed by reductive amination | nih.govmdpi.com |
| 1,5-Dichloro Analogue | 1,5-Dichloroanthracene | Diels-Alder followed by reductive amination and further side-chain extension | just.edu.yekab.ac.ug |
| Nitrovinyl-derived Analogues | 9-(2-Nitrovinyl)anthracene, Maleimides | Diels-Alder cycloaddition | nih.gov |
| Bishomomaprotiline (Homologue) | N/A | Multi-step synthesis involving a key ketone intermediate | researchgate.net |
| Oxaprotiline (Hydroxylated) | N/A | Multi-step synthetic approach | nih.gov |
Molecular Pharmacology and Mechanism of Action Studies
Reuptake Inhibition Profiles
Maprotiline's principal pharmacological activity is its potent and selective inhibition of the norepinephrine (B1679862) transporter (NET). nih.govnih.govportico.org This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. drugbank.comnih.govpatsnap.com This selective action on norepinephrine reuptake distinguishes it from many other antidepressants. ncats.ionih.gov
Maprotiline (B82187) is a highly selective and potent inhibitor of norepinephrine reuptake in both the brain and peripheral tissues. nih.govnih.govportico.org By blocking the NET, it prevents the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. patsnap.com This action increases the availability of norepinephrine to bind with postsynaptic receptors, thereby potentiating noradrenergic signaling. ncats.ionih.gov This potentiation of central adrenergic synapses is believed to be the core mechanism behind its antidepressant and anxiolytic effects. wikipedia.orgncats.io Studies have shown that maprotiline exhibits a high affinity for the norepinephrine transporter. lookchem.compatsnap.com While the primary target is established, research also indicates that the antiproliferative effects of maprotiline in certain cancer cell lines occur independently of NET inhibition, suggesting other mechanisms of action in different contexts. researchgate.net
Maprotiline demonstrates marked selectivity for the norepinephrine transporter over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). wikipedia.orgpatsnap.comguidetopharmacology.org Its effects on serotonin and dopamine reuptake are weak. wikipedia.orgguidetopharmacology.orgbionity.com This selectivity is a key feature of its pharmacological profile, differentiating it from tricyclic antidepressants (TCAs) that often inhibit both serotonin and norepinephrine reuptake, and from selective serotonin reuptake inhibitors (SSRIs). ncats.ionih.govpatsnap.com While primarily a norepinephrine reuptake inhibitor, some evidence suggests that at higher doses, maprotiline may increase serotonergic transmission. wikipedia.org However, its affinity for SERT and DAT is significantly lower than for NET. nih.govpatsnap.com For instance, one study noted a notable lack of serotonin uptake inhibition. nih.govportico.org Another study using SPECT imaging in nonhuman primates found that maprotiline did not affect the uptake of a radioligand that binds to both dopamine and serotonin transporters, further confirming its low affinity for these sites. nih.gov
Receptor Binding Affinities and Antagonism
Maprotiline is a potent antagonist of the histamine (B1213489) H1 receptor. wikipedia.orgdrugbank.comnih.govguidetopharmacology.org This strong antihistaminic action is a significant component of its pharmacological profile and is thought to be responsible for its sedative effects. drugbank.compatsnap.com The high affinity of maprotiline for H1 receptors has been demonstrated in various studies. researchgate.netnih.gov Recent research has also highlighted the role of H1 receptor inhibition in other cellular processes. For example, studies have shown that maprotiline can restore endoplasmic reticulum (ER) homeostasis and provide neuroprotection by inhibiting HRH1-mediated ER Ca2+ release. nih.gov This finding suggests that the interaction with the H1 receptor may have broader therapeutic implications beyond sedation. nih.gov
Maprotiline modulates adrenergic receptors, acting as a moderate antagonist at the α1-adrenergic receptor and a weak antagonist at the α2-adrenergic receptor. wikipedia.orgguidetopharmacology.orgbionity.com The antagonism of peripheral α1-adrenergic receptors can lead to vasodilation. drugbank.comnih.gov The α1- and α2-adrenergic receptors are G-protein coupled receptors that mediate the effects of norepinephrine and epinephrine (B1671497). nih.govwikipedia.org The α1 receptor typically activates phospholipase C, leading to an increase in intracellular calcium, while the α2 receptor inhibits adenylyl cyclase, decreasing cAMP. nih.gov Maprotiline's interaction with these receptors contributes to its complex pharmacological effects. nih.govspandidos-publications.com For instance, its antagonism at central presynaptic α2-adrenergic autoreceptors is postulated to result in an increase in central noradrenergic activity. drugbank.comnih.gov
Data Tables
Table 1: Receptor and Transporter Binding Affinities of Maprotiline (Ki, nM)
| Target | Ki (nM) | Species |
|---|---|---|
| Norepinephrine Transporter (NET) | 1.1 - 5.8 | Rat, Human |
| Serotonin Transporter (SERT) | 129 - 153 | Rat |
| Dopamine Transporter (DAT) | 27.6 - 665 | Rat, Human |
| Histamine H1 Receptor | 0.79 - 2.0 | Human |
| α1-Adrenergic Receptor | Moderate Antagonist | - |
| α2-Adrenergic Receptor | Weak Antagonist | - |
| 5-HT2 Receptor | Moderate Antagonist | - |
| 5-HT7 Receptor | Potent Antagonist | - |
| D2 Receptor | 350 - 665 | Human |
Data compiled from multiple sources. wikipedia.orgnih.govportico.orgguidetopharmacology.orgpsychiatrist.com Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; lower values indicate higher binding affinity. "Moderate" and "Weak" are qualitative descriptions from the literature where specific Ki values were not provided.
Muscarinic Acetylcholine (B1216132) Receptor Interactions
Maprotiline has been identified as a competitive antagonist of muscarinic acetylcholine receptors, which are the main type of acetylcholine receptors in the brain. nih.govnih.gov This antagonistic activity is a shared characteristic among many tricyclic and tetracyclic antidepressants. nih.gov The binding affinity of maprotiline to these receptors has been studied to understand its pharmacological profile. nih.gov While this interaction is noted, the anticholinergic effects of maprotiline are considered minimal compared to many other tricyclic antidepressants. wikipedia.org Research has demonstrated that while many antidepressant drugs are potent muscarinic antagonists, there is a correlation between the affinity for the muscarinic acetylcholine receptor and the manifestation of anticholinergic side effects in clinical applications. nih.gov
Dopamine D2 Receptor Interactions
Maprotiline exhibits weak antagonist activity at the Dopamine D2 receptors. wikipedia.orgncats.io Its binding to these receptors is considered to be of low potency. wikipedia.org The primary mechanism of action for maprotiline is its potent inhibition of norepinephrine reuptake, with significantly weaker effects on dopamine reuptake. wikipedia.org
Intracellular Signaling Pathway Modulation
Cholesterol Biosynthesis Pathway Regulation (e.g., ERK-SREBP2 signaling)
Recent studies have uncovered a novel mechanism of action for maprotiline involving the regulation of the cholesterol biosynthesis pathway. nih.govnih.gov Specifically, maprotiline has been shown to suppress cholesterol biosynthesis in hepatocellular carcinoma (HCC) cells. nih.govchemsrc.com This effect is mediated through the ERK signaling pathway. nih.govchemsrc.com
Maprotiline treatment leads to a significant decrease in the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2), a key transcription factor that governs the expression of genes involved in cholesterol synthesis. nih.govfrontiersin.org By inhibiting the phosphorylation of SREBP2 via the ERK pathway, maprotiline effectively downregulates the cholesterol biosynthesis process, which can impede the growth of cancer cells that are highly dependent on cholesterol metabolism. nih.govchemsrc.comtargetmol.com RNA sequencing of maprotiline-treated HepG2 cells confirmed a significant difference in the cholesterol biosynthesis pathway compared to untreated cells. nih.gov
Table 1: Effect of Maprotiline on Cholesterol Biosynthesis Pathway
| Cell Line | Treatment | Effect | Pathway | Reference |
|---|---|---|---|---|
| HepG2, Huh7 | Maprotiline (10, 20 µM) | Inhibited cholesterol biosynthesis | ERK-SREBP2 | nih.govchemsrc.com |
| HepG2, Huh7 | Maprotiline (10, 20 µM) | Inhibited phosphorylation of SREBP2 | ERK | chemsrc.comtargetmol.commedchemexpress.cn |
Involvement of CRABP1 as a Direct Target
Further investigation into the molecular mechanisms of maprotiline has identified the Cellular Retinoic Acid Binding Protein 1 (CRABP1) as a direct target. nih.govnih.govnih.gov Maprotiline can directly bind to CRABP1, and this interaction is crucial for its effects on cholesterol metabolism and cancer cell progression. nih.govnih.gov The binding of maprotiline to CRABP1 is believed to inhibit its biological activity, which in turn suppresses the activation of the ERK pathway and subsequent phosphorylation of SREBP2. nih.gov This ultimately leads to the inhibition of cholesterol biosynthesis and tumor growth. nih.gov This finding provides a more detailed understanding of how maprotiline exerts its anticancer effects, linking its direct interaction with CRABP1 to the downstream regulation of the ERK-SREBP2 signaling axis. nih.govnih.gov
Table 2: Maprotiline Interaction with CRABP1
| Finding | Method | Result | Reference |
|---|---|---|---|
| Direct Target Identification | Molecular Docking, SPR Analysis | Maprotiline directly binds to CRABP1 | nih.gov |
| Mechanism of Action | In vitro cell studies | Binding to CRABP1 inhibits ERK-SREBP2 pathway | nih.govnih.gov |
Neuroprotective Mechanisms (e.g., Anti-Ferroptosis via Nrf2 Activation)
While direct studies on maprotiline's effect on ferroptosis and Nrf2 activation are limited, the broader context of neuroprotection involves these pathways. Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. frontiersin.org The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of antioxidant responses and plays a critical role in protecting against ferroptosis. frontiersin.orgnih.gov Activation of Nrf2 leads to the expression of numerous genes that can mitigate ferroptotic stress by regulating iron metabolism, glutathione (B108866) metabolism, and mitochondrial function. frontiersin.org
Given that oxidative stress and mitochondrial dysfunction are implicated in neurodegenerative diseases, and Nrf2 activation is a potent neuroprotective strategy, it is plausible that compounds affecting neuronal survival could interact with this pathway. frontiersin.orgmdpi.com For instance, Nrf2 activation has been shown to be neuroprotective in models of traumatic brain injury by mitigating ferroptosis. nih.gov While specific research linking maprotiline to Nrf2-mediated anti-ferroptosis is needed, this remains an area of interest for understanding the full scope of its neuropharmacological effects.
Modulation of Apoptotic Pathways (e.g., Caspase-dependent, JNK/ERK)
Maprotiline has been demonstrated to induce apoptosis in various cell types, including cancer cells and neuronal cells. chemsrc.comnih.govresearchgate.net The mechanisms underlying this pro-apoptotic effect involve the modulation of several key signaling pathways, including caspase-dependent pathways and the JNK/ERK signaling cascades. nih.govresearchgate.net
In Neuro-2a neuroblastoma cells, maprotiline was found to decrease cell viability in a concentration- and time-dependent manner by inducing apoptosis. nih.govresearchgate.net This process was associated with an increase in caspase-3 activation. nih.gov The activation of caspase-3 by maprotiline appears to be dependent on the activation of the c-Jun N-terminal kinase (JNK) pathway and the inactivation of the extracellular signal-regulated kinase (ERK) pathway. nih.govresearchgate.net This suggests a dual role for the MAPK pathway in mediating maprotiline's effects, where JNK acts as a pro-apoptotic signal and ERK acts as a survival signal. nih.govmdpi.com
Furthermore, maprotiline was shown to induce an increase in intracellular calcium (Ca2+) by mobilizing calcium from the endoplasmic reticulum. nih.govresearchgate.net Interestingly, chelation of intracellular calcium suppressed the maprotiline-induced phosphorylation of ERK, enhanced caspase-3 activation, and increased apoptosis. nih.govresearchgate.net This indicates that the calcium- and ERK-dependent signaling represents an anti-apoptotic response evoked by maprotiline, which counteracts the dominant pro-apoptotic signal mediated by the JNK/caspase-3 pathway. nih.gov In hepatocellular carcinoma cells, maprotiline also triggers apoptosis in a dose- and time-dependent manner. targetmol.com
Mechanistic Studies on Bacterial Systems
Recent research has unveiled novel applications for the tetracyclic compound Maprotiline Mesylate, extending beyond its established use. Studies have begun to explore its molecular pharmacology in bacterial systems, revealing significant activity against bacterial virulence and community behaviors. These investigations have identified maprotiline as a potential agent for combating bacterial pathogenicity through mechanisms distinct from traditional antibiotics.
Antibiofilm Activity
Maprotiline has been identified as a potent inhibitor of biofilm formation in certain bacteria. nih.govnih.gov Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which can adhere to various surfaces and exhibit increased resistance to antimicrobial agents and host immune responses. mdpi.com
In a comprehensive screening of a library containing 420 FDA-approved drugs, maprotiline was distinguished for its significant antibiofilm activity against Francisella novicida, a model organism for the highly virulent Francisella tularensis. nih.gov The study aimed to identify compounds that could inhibit biofilm formation without significantly inhibiting bacterial growth, thereby reducing the selective pressure for resistance. Maprotiline was the most effective compound identified, exhibiting a biofilm-to-growth ratio of 0.12, while not inhibiting bacterial growth by more than 50%. nih.gov This indicates a strong specific activity against biofilm development. The screening also identified other compounds with varied effects on biofilm formation as detailed in the table below. nih.gov
| Compound | Drug Category | Effect on F. novicida Biofilm:Growth Ratio |
| Maprotiline | Neurological Disease | Highly Inhibitory (0.12) |
| Nilotinib | Anticancer | Significantly Decreased Biofilm Formation |
| Lansoprazole | Gastrointestinal | Promoted Biofilm Formation (Ratio: 2.6) |
| Doxazosin mesylate | Cardiovascular Disease | Strongly Increased Biofilm:Growth Ratio |
| Imatinib mesylate | Anticancer | Slightly Increased Growth |
| This table summarizes the effects of selected FDA-approved drugs on Francisella novicida biofilm formation relative to bacterial growth, as identified in a high-throughput screen. nih.gov |
Antivirulence Mechanisms (e.g., QseC Sensor-Kinase Dependent Activity, IglC Downregulation)
The antivirulence activity of maprotiline against Francisella novicida is linked to its interaction with the bacterial two-component signaling system, specifically the QseC sensor kinase. nih.govnih.gov
QseC Sensor-Kinase Dependent Activity The QseC sensor kinase is a bacterial receptor that recognizes host hormones, specifically the catecholamines epinephrine and norepinephrine, as well as the bacterial autoinducer-3 (AI-3). igem.orgresearchgate.net This allows bacteria to sense their host environment and modulate gene expression, including virulence factors, in response. igem.org The antibiofilm activity of maprotiline was found to be dependent on the presence of a functional QseC sensor kinase in F. novicida. nih.govnih.gov This suggests that maprotiline interferes with this specific signaling pathway, representing a targeted antivirulence strategy. By blocking the activation of the sensor kinase, maprotiline can potentially reduce both biofilm formation and the expression of virulence factors. nih.gov
IglC Downregulation A key indicator of Francisella virulence is the expression of genes located on the Francisella Pathogenicity Island (FPI), with iglC being a critical virulence factor. nih.govosti.gov The expression of these genes is regulated by a complex system that includes the QseB response regulator, which is activated via phosphorylation by an upstream sensor kinase like QseC. nih.gov
Studies have demonstrated that maprotiline can significantly down-regulate the expression of the IglC protein. nih.govnih.gov This effect is directly linked to its action on the QseC sensor kinase. In experiments, treatment with 100 µM of maprotiline resulted in a notable downregulation of IglC expression in wild-type F. novicida, an effect that was not observed in a mutant strain lacking the QseC gene. nih.gov This confirms that maprotiline's ability to suppress this key virulence factor is mediated through the QseC signaling pathway.
| Mechanistic Target | Effect of Maprotiline | Experimental Finding |
| Biofilm Formation | Inhibition | Most inhibitory compound in a screen of 420 drugs, with a biofilm:growth ratio of 0.12. nih.gov |
| QseC Sensor Kinase | Antagonistic Activity | The antibiofilm effect of maprotiline is dependent on the presence of QseC. nih.govnih.gov |
| IglC Virulence Factor | Downregulation | Treatment with 100 µM maprotiline significantly reduced IglC protein levels. nih.gov |
| This table details the specific mechanistic actions of this compound on bacterial systems as observed in studies with Francisella novicida. nih.govnih.gov |
Preclinical Pharmacokinetics and Biotransformation
In Vitro Absorption and Permeability Studies
The assessment of a compound's ability to traverse cellular membranes is a critical component of preclinical evaluation. Standard models are utilized to predict its absorption and potential for transport-mediated interactions in vivo.
Cellular Permeability Models (e.g., Caco-2, MDCK-MDR1)
In vitro cell-based assays, such as those employing Caco-2 (human colorectal adenocarcinoma) and MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene) cell lines, are standard tools for predicting intestinal absorption and blood-brain barrier penetration. These models measure the apparent permeability coefficient (Papp) of a compound.
P-glycoprotein Substrate Interactions
P-glycoprotein (P-gp), the product of the ABCB1 (MDR1) gene, is an ATP-dependent efflux transporter that plays a significant role in limiting the absorption and distribution of many drugs. Bidirectional transport studies using cell lines like MDCK-MDR1 are the gold standard for determining if a compound is a P-gp substrate. An efflux ratio (ER), calculated as the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction (Papp B-A / Papp A-B), of ≥2 is typically indicative of active efflux.
Direct experimental data from a bidirectional MDCK-MDR1 assay, including an efflux ratio for maprotiline (B82187) mesylate, could not be identified in the reviewed literature. Therefore, a definitive classification of maprotiline as a P-gp substrate or non-substrate based on standard in vitro assays cannot be conclusively made at this time.
Metabolic Pathways and Enzyme Involvement
The biotransformation of maprotiline is extensive and involves several key metabolic pathways, primarily occurring in the liver. These reactions are catalyzed by various enzyme systems, which convert the parent drug into more polar, excretable metabolites.
N-Demethylation Processes
The principal metabolic pathway for maprotiline is N-demethylation, which results in the formation of its major and pharmacologically active metabolite, desmethylmaprotiline (B108240). In vitro studies utilizing human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for this conversion.
Research has demonstrated that two primary CYP isozymes, CYP2D6 and CYP1A2, contribute to maprotiline demethylation. nih.gov The process follows a two-enzyme kinetic model, indicating the involvement of both a high-affinity and a low-affinity enzymatic site. nih.gov
CYP2D6: This enzyme acts as the high-affinity site for maprotiline demethylation. nih.gov
CYP1A2: This enzyme represents the low-affinity site for the same metabolic reaction. nih.gov
Kinetic parameters from incubations with human liver microsomes from two different donors have been determined, as detailed in the table below. nih.gov
| Parameter | Microsome Sample 1 | Microsome Sample 2 |
| High-Affinity Km (CYP2D6) | 71 µM | 84 µM |
| Low-Affinity Km (CYP1A2) | 531 µM | 426 µM |
| Quinidine Ki,nc (CYP2D6 Inhibition) | 0.13 µM | 0.61 µM |
| Furafylline Ki,nc (CYP1A2 Inhibition) | 0.11 µM | 1.3 µM |
| Data derived from in vitro studies with human liver microsomes. Km represents the Michaelis-Menten constant, and Ki,nc represents the non-competitive inhibition constant. |
Based on these in vitro kinetic parameters, it is estimated that at therapeutic plasma concentrations (approximately 1 µM), CYP2D6 is responsible for the vast majority (around 83%) of desmethylmaprotiline formation, with CYP1A2 contributing the remaining 17%. nih.gov
Aliphatic and Aromatic Hydroxylation
Following or in parallel with N-demethylation, maprotiline undergoes Phase I hydroxylation at both aliphatic and aromatic positions. This process further increases the polarity of the molecule. While hydroxylation is a known metabolic route for maprotiline, leading to the formation of hydroxylated metabolites, specific in vitro studies identifying the primary CYP450 isozymes responsible for these particular reactions are not available in the current literature. It is known that CYP2D6 is involved in the hydroxylation of many similar compounds, suggesting a potential role, but this has not been experimentally confirmed for maprotiline in vitro. nih.govnih.gov
Glucuronidation and Other Conjugation Reactions
The hydroxylated metabolites of maprotiline undergo Phase II conjugation reactions to form water-soluble glucuronide conjugates, which are then readily eliminated from the body. This is a common and crucial detoxification pathway for many xenobiotics. While it is established that a substantial portion of maprotiline metabolites are excreted as conjugates, indicating that glucuronidation is a significant pathway, direct in vitro studies characterizing this process are lacking. The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for conjugating the hydroxylated metabolites of maprotiline have not been identified in the reviewed scientific literature.
Metabolite Identification and Characterization
Further biotransformation can occur, leading to other metabolites. These include 2-hydroxy-maprotiline and 3-hydroxy-maprotiline, formed through aromatic hydroxylation. nih.govdrugbank.com Additionally, N-desmethylmaprotiline can undergo subsequent metabolism to form maprotiline-N-oxide. nih.govdrugbank.com The majority of these metabolites are eventually conjugated, primarily as glucuronides, to facilitate their excretion. nih.govwikipedia.org
Pharmacokinetic studies in rat models have been instrumental in characterizing the activity and distribution of N-desmethylmaprotiline (DMAP). Following oral administration of maprotiline (MAP), DMAP is readily formed, although first-pass metabolism is evident. nih.gov
Preclinical research in rats indicates that N-desmethylmaprotiline has an equivalent ability to penetrate the blood-brain barrier when compared to its parent compound after a single administration. nih.gov A compartmental model analysis revealed that while the transfer rate constants to and from the brain were higher for maprotiline, the ratio of these constants (k(in):k(out)) was similar for both maprotiline and N-desmethylmaprotiline. nih.gov This suggests comparable brain penetration capabilities under acute dosing conditions. nih.gov
However, the pharmacokinetics of both compounds change with chronic administration. In rat models, chronic dosing of maprotiline led to a decrease in the brain permeability of the parent drug, whereas the permeability of N-desmethylmaprotiline was not significantly altered. nih.gov This suggests that during long-term exposure, the relative distribution of the active metabolite within the central nervous system may differ from that of the parent compound. nih.gov
Preclinical Distribution and Excretion Patterns in Animal Models
Following administration in animal models, maprotiline and its metabolites are distributed to various tissues. The highest concentrations are typically found in the lungs, liver, brain, and kidneys. nih.govdrugbank.com Lower concentrations have been detected in the adrenal glands, heart, and muscle tissue. nih.govdrugbank.com Reproduction studies have been conducted in rabbits, mice, and rats. wikipedia.org
Excretion of maprotiline and its metabolites occurs through both renal and fecal routes. The majority of a dose is eliminated in the urine, primarily in the form of conjugated metabolites. nih.gov A significant portion is also eliminated in the feces. nih.gov In terms of specific percentages, which are largely derived from human data but inform preclinical understanding, approximately 60% of an oral dose is excreted in the urine within 21 days, with about 30% eliminated via feces. nih.gov
| Parameter | Finding in Animal Models/Preclinical Studies |
|---|---|
| High Concentration Tissues | Lungs, liver, brain, kidneys. nih.govdrugbank.com |
| Low Concentration Tissues | Adrenal glands, heart, muscle. nih.govdrugbank.com |
| Brain Penetration | Maprotiline and N-desmethylmaprotiline show equivalent ability to penetrate the brain in rats after acute dosing. nih.gov |
| Primary Route of Excretion | Urine (as conjugated metabolites). nih.gov |
| Secondary Route of Excretion | Feces. nih.gov |
Structure Activity Relationship Sar and Analogue Development
Impact of Structural Modifications on Molecular Target Binding
The affinity of maprotiline (B82187) and its analogues for the norepinephrine (B1679862) transporter is intricately linked to the specific architecture of the molecule. Both the tetracyclic core and the aliphatic side chain contribute to the binding interactions within the transporter protein.
Alterations to the Dibenzobicyclo[2.2.2]octadiene Core
The rigid and sterically demanding dibenzobicyclo[2.2.2]octadiene core of maprotiline is a critical pharmacophoric element. Its three-dimensional shape is believed to fit snugly into a hydrophobic pocket of the norepinephrine transporter.
Research into modifications of this core has demonstrated that even subtle changes can significantly alter binding affinity. For instance, substitution on the aromatic rings of the dibenzobicyclo[2.2.2]octadiene system can influence electronic and steric properties, thereby affecting the interaction with the transporter. While comprehensive quantitative data on a wide range of substituted analogues is not extensively published in the context of NET inhibition, studies on related tetracyclic compounds suggest that the position and nature of substituents are critical. For example, the introduction of chloro groups on the anthracene (B1667546) ring, a precursor to the dibenzobicyclo[2.2.2]octadiene system, has been explored, though primarily in the context of developing antiproliferative agents. These studies highlight the synthetic accessibility of core-modified analogues.
A hypothetical exploration of substitutions on the aromatic rings of the maprotiline core and their potential impact on NET binding is presented in the table below. This is based on general principles of medicinal chemistry, as specific experimental data for these exact maprotiline analogues is limited in the public domain.
Table 1: Hypothetical Impact of Dibenzobicyclo[2.2.2]octadiene Core Modifications on NET Binding Affinity
| Modification | Hypothesized Rationale | Predicted Impact on NET Binding Affinity |
|---|---|---|
| Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance electrostatic interactions with polar residues in the binding pocket. | Potentially increased affinity |
| Introduction of electron-donating groups (e.g., -CH3, -OCH3) | Could alter the electron density of the aromatic rings, potentially impacting pi-pi stacking interactions. | Variable impact, potentially decreased affinity |
| Introduction of bulky substituents | May cause steric hindrance, preventing optimal orientation within the binding site. | Likely decreased affinity |
Modifications of the Side Chain
The N-methyl-9,10-ethanoanthracene-9(10H)-propylamine side chain of maprotiline plays a pivotal role in its interaction with the norepinephrine transporter. nih.govnih.gov This flexible chain allows the basic nitrogen atom to engage in a crucial ionic interaction with an acidic residue, such as aspartate, in the transporter's binding site.
Key observations from SAR studies on the side chain include:
Length of the Alkyl Chain: The three-carbon (propyl) linker between the tetracyclic core and the nitrogen atom is considered optimal for potent NET inhibition. Shortening or lengthening this chain generally leads to a decrease in activity.
Nature of the Amine: Maprotiline is a secondary amine. Conversion to a tertiary amine (N,N-dimethyl) or a primary amine can alter its pKa and steric bulk, thereby influencing its binding affinity and selectivity. Generally, secondary amines in this class of compounds exhibit high affinity for NET.
Branching of the Alkyl Chain: Introduction of alkyl substituents on the propylene (B89431) chain can impact the molecule's conformation and its ability to adopt the optimal binding pose, often resulting in reduced potency.
The following table summarizes the general effects of side chain modifications on NET binding, based on established principles for monoamine reuptake inhibitors.
Table 2: Impact of Side Chain Modifications on NET Binding Affinity
| Modification | Rationale | General Impact on NET Binding Affinity |
|---|---|---|
| Varying the length of the alkyl chain (n=2 or n=4) | The three-carbon chain is optimal for positioning the amine for interaction with the transporter. | Decreased affinity |
| Demethylation of the nitrogen (primary amine) | Alters basicity and steric profile. | Generally maintained or slightly reduced affinity |
| N,N-dimethylation (tertiary amine) | Increases steric bulk around the nitrogen. | Typically decreased affinity and selectivity |
| Introduction of branching on the propyl chain | Restricts conformational flexibility. | Decreased affinity |
Correlation Between Structure and Preclinical Pharmacological Activities
The structural modifications that influence NET binding affinity directly correlate with the preclinical pharmacological activity of maprotiline analogues. The primary in vitro measure of this activity is the inhibition of norepinephrine reuptake. In vivo, this translates to effects in animal models of depression.
For instance, analogues with high affinity for NET are potent inhibitors of norepinephrine uptake in synaptosomal preparations. This potentiation of noradrenergic neurotransmission is believed to be the primary mechanism underlying the antidepressant effects of maprotiline. drugbank.com In animal studies, maprotiline has been shown to antagonize reserpine-induced hypothermia and tetrabenazine-induced ptosis, classic preclinical screens for antidepressant activity. nih.govnih.gov The potency of analogues in these models would be expected to correlate with their NET binding affinity.
Development of Novel Maprotiline Analogues with Enhanced Specificity or Potency
The development of novel analogues of maprotiline has been an area of research, although much of the recent focus has shifted towards exploring their potential as anticancer agents. researchgate.net However, the principles of SAR for NET inhibition remain relevant for designing new antidepressants.
The goal in developing novel analogues for depression would be to enhance potency for NET while maintaining or improving selectivity against other monoamine transporters (like SERT and the dopamine (B1211576) transporter, DAT) and receptors (such as histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors) to minimize side effects.
Recent research has explored the synthesis of a diverse library of compounds structurally related to maprotiline with modifications to both the bridge of the dihydroethanoanthracene structure and the basic side chain. While the primary endpoint of these studies was often antiproliferative activity, the synthetic strategies employed could be readily adapted to generate novel compounds for evaluation as NET inhibitors.
Future directions in the development of maprotiline analogues could involve the use of computational modeling and structure-based drug design to more precisely predict the impact of structural modifications on NET binding. This could lead to the identification of novel scaffolds that retain the key pharmacophoric features of maprotiline while offering improved pharmacokinetic and pharmacodynamic properties.
Advanced Analytical Methodologies and Quality Control
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are central to the analytical workflow for maprotiline (B82187) mesylate, providing the necessary resolution to separate the active ingredient from its impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification and purity assessment of maprotiline mesylate. researchgate.netjapsonline.com The development of a robust, stability-indicating HPLC method is crucial for quality control and stability studies. researchgate.net Such methods must be able to separate maprotiline from its known impurities and any potential degradation products that may form under stress conditions like oxidation, hydrolysis, photolysis, and heat. researchgate.net
A typical HPLC method involves a reversed-phase column, such as a Lichrospher RP Select B or a C18 column, to achieve separation. researchgate.netpsu.edu The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. For instance, a mixture of an aqueous buffer (like ammonium (B1175870) hydrogen carbonate) and organic solvents (such as acetonitrile (B52724), methanol, and tetrahydrofuran) can be employed. researchgate.net The pH of the mobile phase is also a key factor influencing the retention and peak shape of the analytes. japsonline.com
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, specific, and robust. researchgate.netjapsonline.comijpsonline.com This validation process confirms that the analytical method is suitable for its intended purpose. japsonline.comijpsonline.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Lichrospher RP Select B (250 mm × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Ammonium hydrogen carbonate (pH 8.1; 0.05 M)-acetonitrile-methanol-tetrahydrofuran (20: 80: 32: 4.5, v/v/v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection Wavelength | 215 nm researchgate.net |
| Injection Volume | 10 µL researchgate.net |
| Column Temperature | 40°C researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful confirmatory technique used for the identification and quantification of maprotiline and its metabolites, particularly in biological matrices like whole blood and urine. fda.govmdpi.com GC-MS combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. mdpi.com
For GC-MS analysis, a derivatization step is often employed to improve the volatility and thermal stability of the analytes, thereby enhancing their chromatographic behavior and detection sensitivity. nih.gov Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the complex matrix. mdpi.comjrespharm.com
The GC is equipped with a capillary column, such as an HP-5MS, to separate the components of the mixture. mdpi.comjrespharm.com The mass spectrometer then detects and identifies the eluted compounds based on their mass-to-charge ratio, providing a high degree of certainty in the identification of maprotiline and its related substances. mdpi.com GC-MS methods are validated for parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. nih.gov
Table 2: Typical GC-MS Method Parameters for Maprotiline Analysis
| Parameter | Condition |
| Column | HP-5MS fused silica (B1680970) capillary column (30 m x 250 µm i.d. x 0.25 µm film thickness) jrespharm.com |
| Carrier Gas | Helium mdpi.comjrespharm.com |
| Injector Temperature | 280°C (splitless mode) jrespharm.com |
| Flow Rate | 1.0 mL/min jrespharm.com |
| Derivatizing Agent | Heptafluorobutyric anhydride (B1165640) nih.gov |
| Detection | Mass Spectrometry (MS) mdpi.comjrespharm.com |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the detection, identification, and quantification of this compound.
UV-Visible Spectrophotometry for Detection
UV-Visible spectrophotometry is a simple and cost-effective method for the determination of maprotiline. rsc.org The principle of this method is based on the formation of a colored complex between the drug and a reagent, which can then be measured at a specific wavelength. rsc.org For instance, a complex of maprotiline with p-chloranil in dioxane exhibits maximum absorbance at 640 nm. rsc.org
This technique is often used in conjunction with chromatographic methods, where the UV detector measures the absorbance of the eluate from the HPLC column at a specific wavelength. iosrjournals.org The detection wavelength is chosen to maximize the sensitivity for maprotiline. For instance, detection at 214 nm or 215 nm has been reported in HPLC methods. researchgate.netpsu.edu
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a highly sensitive and selective method for the analysis of maprotiline. fda.govnih.gov It is considered a preferred confirmatory method for analytical results. fda.gov LC-MS/MS is particularly powerful for identifying and quantifying drugs and their metabolites in complex biological samples like hair. nih.gov
The technique involves separating the analytes by liquid chromatography, followed by ionization and detection by the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique. nih.gov The mass spectrometer can be operated in full-scan mode for identification or in multiple reaction monitoring (MRM) mode for highly selective quantification. nih.gov
Table 3: Mass Spectrometry Data for Maprotiline
| Parameter | Value |
| Molecular Formula | C20H23N nih.gov |
| Molecular Weight | 277.4 g/mol nih.gov |
| Ionization Mode | Positive nih.gov |
| Major MS/MS Fragment Ions (m/z) | 191.0864, 178.0784, 219.1179, 204.094, 141.0702 nih.gov |
Charged Aerosol Detection (CAD) for Non-Chromophoric Components
Charged Aerosol Detection (CAD) is a valuable detection method in HPLC, especially for the analysis of substances that lack a UV-absorbing chromophore. nih.gov While maprotiline itself is chromophoric, CAD can be useful for the detection and quantification of non-chromophoric impurities or excipients that may be present in the formulation. nih.govuomustansiriyah.edu.iq
The principle of CAD involves nebulizing the column eluent, charging the resulting aerosol particles, and then measuring the charge, which is proportional to the analyte concentration. uomustansiriyah.edu.iq This universal detection mechanism makes it suitable for a wide range of compounds. nih.gov In the context of this compound analysis, CAD could be employed in an HPLC method to detect and quantify any non-chromophoric counter-ions or excipients, ensuring a comprehensive quality assessment of the drug product. nih.gov
Impurity Profiling and Degradation Product Analysis
The comprehensive analysis of impurities and degradation products is a cornerstone of quality control for any active pharmaceutical ingredient (API). For this compound, this involves a multi-faceted approach to identify and quantify substances that may arise during the manufacturing process or from degradation over time, ensuring the final product's purity, safety, and efficacy. researchgate.net
Identification of Process-Related Impurities
Process-related impurities in maprotiline are substances that are formed during the synthesis of the drug. veeprho.com Their presence can be influenced by a variety of factors, including the starting materials, intermediates, reagents, solvents, and specific reaction conditions like temperature and catalysts. veeprho.comontosight.ai Regulatory bodies require the identification and control of these impurities to ensure the quality of the final drug product. veeprho.com
Several specified impurities for maprotiline have been identified and are listed in pharmacopoeias such as the European Pharmacopoeia (EP). veeprho.comresearchgate.net These impurities are often related to unreacted intermediates, by-products of the synthesis, or residual catalysts. veeprho.com For instance, Dehydromaprotiline has been identified as a specified impurity that can form during the synthesis of maprotiline hydrochloride. ontosight.ai Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the detection and quantification of these impurities. ontosight.ai
Below is a table of known process-related impurities of maprotiline.
| Impurity Name | Common Designation | CAS Number | Molecular Formula |
|---|---|---|---|
| Maprotiline Acrylaldehyde Analog | Maprotiline EP Impurity A | 38849-09-1 | C21H21NO |
| - | Maprotiline EP Impurity B | 1648814-39-4 | - |
| Desmethylmaprotiline (B108240) | Maprotiline EP Impurity C | 5721-37-9 | C19H21N |
| Dehydromaprotiline / 3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methyl-2-propen-1-amine | Maprotiline EP Impurity D | 38982-14-8 | C20H21N |
| N-Methylmaprotiline | Maprotiline EP Impurity E | 23941-38-0 | C21H25N |
| N-Nitroso Maprotiline | - | 204268-61-1 | - |
Data sourced from references veeprho.comontosight.aipharmaffiliates.com.
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation, or stress testing, is a critical process in pharmaceutical development used to understand the intrinsic stability of a drug substance. biomedres.us These studies involve subjecting the API to conditions more severe than accelerated stability testing to trigger degradation. biomedres.us The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating the drug from its degradation products. researchgate.netbiomedres.us
For maprotiline, forced degradation studies have been conducted under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netacgpubs.org A stability-indicating High-Performance Liquid Chromatography (HPLC) method is often developed for this purpose. researchgate.net Such a method must be able to resolve the main drug peak from any peaks corresponding to degradation products, thus proving its specificity and stability-indicating power. researchgate.net
In one such study, a stability-indicating UFLC (Ultra-Fast Liquid Chromatography) method was developed. acgpubs.org Maprotiline was subjected to the following stress conditions:
Acid Hydrolysis: The drug was exposed to 0.1 M HCl. acgpubs.org
Base Hydrolysis: The drug was treated with 0.1 M NaOH. acgpubs.org
Oxidative Degradation: The drug was exposed to a solution of hydrogen peroxide. researchgate.netacgpubs.org
Thermal Degradation: The drug substance was subjected to heat. researchgate.netacgpubs.org
Photolytic Degradation: The drug was exposed to light. researchgate.netacgpubs.org
Research has shown that maprotiline is susceptible to degradation under these conditions, leading to the formation of several transformation products. researchgate.netunito.it For example, studies on the photocatalytic degradation of maprotiline identified numerous intermediates resulting from processes like hydroxylation and oxidation. unito.it The development of a robust, stability-indicating method allows for the accurate quantification of maprotiline in the presence of these degradants, which is essential for quality control and stability studies of the final pharmaceutical product. researchgate.net
The table below summarizes the conditions and outcomes of a typical forced degradation study for maprotiline.
| Stress Condition | Reagent/Condition | Observation |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl | Degradation observed |
| Alkaline Hydrolysis | 0.1 M NaOH | Degradation observed |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Significant degradation observed |
| Thermal | Heat (e.g., 70°C for 72h) | Degradation observed |
| Photolysis | Exposure to UV/fluorescent light | Degradation observed |
Data compiled from references researchgate.netacgpubs.orgresearchgate.net.
Method Validation for Robustness and Reproducibility
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quality control of this compound, it is not enough to simply develop an analytical method; the method must be rigorously validated in accordance with ICH guidelines to ensure it is reliable and consistent. researchgate.netscribd.com Key validation parameters include accuracy, precision, specificity, linearity, range, and, crucially, robustness and reproducibility. scribd.compmda.go.jp
Robustness refers to the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage. For an HPLC method for maprotiline, robustness would be assessed by intentionally varying parameters such as:
The composition of the mobile phase (e.g., the ratio of acetonitrile to buffer). researchgate.net
The pH of the mobile phase buffer. nih.gov
The column temperature. researchgate.net
The flow rate of the mobile phase. researchgate.net
The method is considered robust if the results for the assay of maprotiline and the resolution between peaks remain acceptable despite these minor changes. researchgate.net
Reproducibility demonstrates the precision of a method under different conditions. This is typically assessed by having the method performed by different analysts, on different instruments, and/or on different days (inter-day precision). acgpubs.org The reproducibility of a method is usually expressed as the relative standard deviation (RSD) of a series of measurements. A low RSD value indicates high reproducibility. For example, in the validation of a UFLC method for maprotiline, inter-day and intra-day precision were examined by analyzing maprotiline at different concentrations over several consecutive days, with the RSD% serving as the measure of precision. acgpubs.org Similarly, studies validating assays for screening NET inhibitors have assessed reproducibility by running multiple plates on consecutive days to ensure the results are consistent. nih.gov
Ensuring that the analytical methods for this compound are both robust and reproducible is essential for maintaining consistent quality control across different batches, manufacturing sites, and laboratories. mhlw.go.jp
Formulation Science and Advanced Drug Delivery Systems Research
Novel Delivery System Design and Characterization
The development of novel drug delivery systems for compounds like maprotiline (B82187) mesylate aims to enhance therapeutic efficacy, improve stability, and control the release profile. Research in this area explores various platforms, including micro- and nanoparticles, hydrogels, films, and in-situ gelling systems.
Micro- and Nanoparticle Formulations
Micro- and nanoparticle-based drug delivery systems offer significant advantages, such as improved solubility of poorly water-soluble drugs and the potential for targeted delivery. nih.govnih.gov These carriers are typically solid, colloidal particles ranging in size from 10 to 1000 nanometers. nih.gov The drug can be dissolved, entrapped, encapsulated, or adsorbed onto the particle matrix. nih.gov Depending on the preparation method, these can be nanospheres, where the drug is uniformly dispersed, or nanocapsules, where the drug is confined within a polymeric membrane. nih.gov
Polymeric nanoparticles, made from biodegradable and biocompatible polymers, are often favored due to their stability and the ease with which their surfaces can be modified for targeted delivery. nih.gov For central nervous system drugs, nanoparticles can be engineered to cross the blood-brain barrier, potentially enhancing therapeutic concentrations in the brain. mdpi.comfrontiersin.org The characteristics of these nanoparticles, including particle size, surface charge, and drug loading capacity, are critical parameters that are carefully controlled during formulation development to ensure optimal performance. nih.gov
While specific research detailing the formulation of maprotiline mesylate into micro- or nanoparticles is not extensively available, the principles of nanoparticle design are well-established. For instance, techniques like emulsion-based methods and the use of polymers like Poly(lactic-co-glycolic acid) (PLGA) are common. nih.gov Characterization would involve determining particle size and distribution, zeta potential (surface charge), and encapsulation efficiency.
Table 1: General Characteristics of Nanoparticle Drug Delivery Systems
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Particle Size | Influences stability, cellular uptake, and biodistribution. | 10 - 1000 nm nih.gov |
| Polydispersity Index (PDI) | A measure of the heterogeneity of sizes of particles in a mixture. | < 0.3 (for a narrow size distribution) |
| Zeta Potential | Indicates the surface charge and predicts the stability of a colloidal dispersion. | > ±30 mV (for good stability) |
| Encapsulation Efficiency (%) | The percentage of drug that is successfully entrapped into the nanoparticle. | Varies widely depending on drug and polymer |
Hydrogel-Based Delivery Systems
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. Their porous structure and biocompatibility make them excellent candidates for controlled drug delivery. rsc.org Research into hydrogel systems for other mesylate-containing drugs, such as rasagiline (B1678815) mesylate, demonstrates their potential. nih.gov
In the development of a chitosan-based hydrogel for another drug, glutaraldehyde (B144438) was used as a crosslinking agent. rsc.org The properties of such hydrogels, including swelling behavior, drug loading, and release kinetics, are thoroughly investigated. rsc.orgresearchgate.net These systems can be designed to be stimulus-responsive, for example, changing their properties in response to temperature or pH, which can be used to trigger drug release at a specific site. researchgate.net
Film and Membrane Formulations (e.g., Fast Dissolving Films)
Fast dissolving films (FDFs) are an advanced solid dosage form that disintegrates or dissolves within a minute when placed in the mouth, without the need for water. innovareacademics.ininnovareacademics.in This delivery system is particularly advantageous for improving patient compliance and can offer rapid onset of action. amazonaws.comglobalresearchonline.net The rapid dissolution in saliva allows for pre-gastric absorption through the oral mucosa, which can enhance the bioavailability of drugs that undergo significant first-pass metabolism. nih.govresearchgate.net
The formulation of FDFs typically involves the solvent casting method. innovareacademics.inresearchgate.net Key components include:
Film-forming polymers: Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinyl alcohol (PVA), and pectin (B1162225) are commonly used. innovareacademics.ininnovareacademics.in
Plasticizers: To improve the flexibility and reduce the brittleness of the film, plasticizers such as polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol are incorporated. innovareacademics.inresearchgate.net
Other excipients: Surfactants, sweeteners, and saliva-stimulating agents may also be included. innovareacademics.ininnovareacademics.in
For example, in the formulation of a fast-dissolving oral film for bromocriptine (B1667881) mesylate, various grades of HPMC were evaluated as the film-forming polymer. innovareacademics.ininnovareacademics.in The resulting films were characterized for their physical properties, mechanical strength (tensile strength, folding endurance), surface pH, disintegration time, and drug content. innovareacademics.ininnovareacademics.in
In-Situ Gel Systems
In-situ gel systems are liquid formulations that undergo a phase transition to a gel form upon administration. pharmascitech.com This transition can be triggered by physiological cues such as temperature, pH, or the presence of specific ions. researchgate.net The primary advantage of this system is the ease of administration in a liquid form, which then forms a gel that can provide prolonged drug release at the site of application. researchgate.netmdpi.com
These systems are frequently explored for nasal drug delivery to the brain. nih.govmdpi.com For instance, thermosensitive in-situ gels for rasagiline mesylate have been developed using poloxamers (e.g., Poloxamer 407), which are polymers that exhibit a sol-to-gel transition as the temperature increases to that of the body. nih.gov Mucoadhesive polymers like Carbopol 934P and chitosan (B1678972) are often included to increase the residence time of the formulation on the nasal mucosa. nih.govmdpi.com The ideal gelation temperature for a nasal in-situ gel is typically between 28-34°C. nih.govekb.eg
In Vitro Release and Dissolution Studies
A critical step in the evaluation of any new drug delivery system is the assessment of its in vitro drug release and dissolution characteristics. These studies provide essential information about the rate and extent to which the active pharmaceutical ingredient is released from the formulation. iajps.com
The methodology for these studies is well-established. For oral dosage forms like fast-dissolving films, a standard USP dissolution apparatus (often Type II, paddle type) is employed. innovareacademics.ininnovareacademics.in The study is conducted in a dissolution medium that simulates physiological conditions (e.g., phosphate (B84403) buffer at pH 6.8 for oral cavity conditions) and is maintained at a constant temperature (37 ± 0.5°C). jetir.org Aliquots of the dissolution medium are withdrawn at predetermined time intervals, and the concentration of the released drug is measured, typically using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). researchgate.netjetir.org
The goal of the release study depends on the formulation type. For fast-dissolving films, a rapid and high percentage of drug release is desired. For example, an optimized bromocriptine mesylate film formulation showed 86.8% of the drug released within 2 minutes. innovareacademics.ininnovareacademics.in In contrast, for controlled-release systems like hydrogels or some nanoparticle formulations, a sustained release profile over an extended period (e.g., 24 hours) is the objective. rsc.orgtandfonline.com The data from these studies are often fitted to various kinetic models (e.g., zero-order, first-order, Korsmeyer-Peppas) to understand the mechanism of drug release. tandfonline.com
Table 2: Example of In Vitro Drug Release Data for a Hypothetical Fast-Dissolving Film
| Time (minutes) | Cumulative % Drug Released |
|---|---|
| 0.5 | 45.2 |
| 1 | 75.8 |
| 2 | 88.1 |
| 5 | 95.3 |
| 10 | 98.9 |
| 15 | 99.5 |
This table is illustrative and not based on specific this compound data.
Stability Assessment of Formulated this compound Systems
The stability of a pharmaceutical formulation is paramount to ensure its safety and efficacy throughout its shelf life. For this compound, stability-indicating analytical methods have been developed, which are crucial for assessing the stability of any new formulation. acgpubs.orgresearchgate.net These methods typically involve subjecting the drug to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. researchgate.net
The stress conditions used to test the stability of maprotiline include:
Acidic hydrolysis: exposure to an acid such as 0.1 M HCl. acgpubs.org
Alkaline hydrolysis: exposure to a base such as 0.1 M NaOH. acgpubs.org
Oxidative degradation: treatment with an oxidizing agent like 3% hydrogen peroxide. acgpubs.org
Thermal degradation: exposure to high temperatures, for instance, in an oven at 105°C. acgpubs.org
Photolytic degradation: exposure to daylight or UV radiation. acgpubs.orgresearchgate.net
A stability-indicating method is one that can accurately separate the intact drug from its degradation products. researchgate.net For maprotiline, HPLC methods have been developed and validated for this purpose. researchgate.net When assessing a new formulation, such as nanoparticles or a hydrogel, the entire system would be subjected to these stress conditions. The analysis would then determine the amount of intact this compound remaining over time. Physical stability is also critical; for instance, nanoparticle formulations would be monitored for changes in particle size or aggregation, and films would be checked for changes in their mechanical properties or appearance. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Maprotiline Hydrochloride |
| Hydrogen Peroxide |
| Hydroxypropyl Methylcellulose (HPMC) |
| Poly(lactic-co-glycolic acid) (PLGA) |
| Polyethylene Glycol (PEG) 400 |
| Polyvinyl Alcohol (PVA) |
| Poloxamer 407 |
| Propylene Glycol |
| Rasagiline Mesylate |
| Sodium Hydroxide |
| Bromocriptine Mesylate |
| Carbopol 934P |
| Chitosan |
| Glutaraldehyde |
| Paroxetine |
Physicochemical Characterization of Advanced Formulations
The development of advanced drug delivery systems for this compound necessitates a thorough physicochemical characterization to ensure the quality, stability, and performance of the final product. This characterization involves a suite of analytical techniques to evaluate the properties of the formulation, from the interaction of the drug with excipients to the performance of the delivery system itself. While specific data on advanced formulations of this compound are limited in publicly available literature, the characterization principles are well-established. This section outlines the critical physicochemical evaluations for various advanced formulations, using illustrative data from similar systems to demonstrate the research findings. It is important to note that most formulation research has been conducted using Maprotiline Hydrochloride, a salt form with similar physicochemical properties relevant to formulation science. fda.govmdpi.com
Drug-Excipient Compatibility Studies
A critical initial step in formulation development is to establish the compatibility of this compound with the selected excipients. Incompatibilities can affect the stability, bioavailability, and safety of the drug product. ijcsrr.org Thermoanalytical and spectroscopic techniques are invaluable for these studies. amazonaws.compharmacompass.com
Differential Scanning Calorimetry (DSC): DSC is used to detect physical and chemical interactions between the drug and excipients by observing changes in thermal events like melting points, and the appearance or disappearance of peaks. ymerdigital.com A significant shift or disappearance of the drug's melting peak in a drug-excipient mixture can indicate an interaction. researchgate.net For instance, in a study on rasagiline mesylate, another mesylate salt, DSC was used to confirm its compatibility with excipients like stearic acid and poloxamer 407 for the development of solid lipid nanoparticles. ymerdigital.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy identifies chemical interactions by detecting changes in the characteristic absorption peaks of the drug and excipients. ymerdigital.com The absence of new peaks or significant shifts in the peaks of this compound in the physical mixture suggests the absence of chemical interactions. researchgate.net
Characterization of Nanoparticulate Systems
Nanoparticulate systems, such as Solid Lipid Nanoparticles (SLNs) and niosomes, are designed to improve the solubility and bioavailability of poorly water-soluble drugs like maprotiline. mdpi.comgattefosse.comresearchgate.net Their characterization focuses on size, stability, and drug encapsulation.
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These are fundamental parameters for all nanoparticle systems. Particle size influences the in vivo distribution, targeting ability, and dissolution rate of the drug. mdpi.com The PDI measures the uniformity of the particle size distribution; a PDI value below 0.3 is generally considered acceptable and indicates a homogenous population of nanoparticles. mdpi.com Zeta potential is an indicator of the surface charge of the nanoparticles and predicts their physical stability; a high absolute zeta potential (typically > ±20 mV) prevents particle aggregation due to electrostatic repulsion. mdpi.comnih.gov
Entrapment Efficiency (EE) and Drug Loading (DL): Entrapment efficiency refers to the percentage of the initial drug amount that has been successfully encapsulated within the nanoparticles. nih.gov Drug loading is the percentage of the drug's weight relative to the total weight of the nanoparticle. nih.gov High EE and DL are crucial for the therapeutic efficacy and cost-effectiveness of the formulation. These parameters are influenced by the formulation components and preparation method. nih.gov For example, in niosome development, the type of surfactant and the preparation technique, such as thin-film hydration or reverse-phase evaporation, can significantly impact entrapment efficiency. nih.govmdpi.com
Table 1: Illustrative Physicochemical Characterization of Solid Lipid Nanoparticles (SLNs) This table presents representative data from SLN formulations of other drugs to illustrate typical characterization results.
| Formulation Code | Lipid Concentration (%) | Surfactant Concentration (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN-1 | 5 | 1.5 | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | 83.62 |
| SLN-2 | 10 | 1.5 | 360.2 ± 3.15 | 0.285 ± 0.03 | -21.5 ± 1.20 | 78.50 |
| SLN-3 | 5 | 2.5 | 108.5 ± 2.40 | 0.172 ± 0.02 | -21.2 ± 0.90 | 64.90 |
Data adapted from studies on Troxerutin and Efavirenz SLNs for illustrative purposes. mdpi.comnih.gov
Characterization of Modified-Release Formulations
For modified-release tablets, the key physicochemical characterization is the in vitro dissolution profile, which predicts the in vivo performance of the drug.
In Vitro Dissolution Studies: Dissolution testing is performed to ensure that the drug is released from the dosage form in a controlled and reproducible manner over a specified period. europa.eu The United States Pharmacopeia (USP) provides standardized methods for dissolution testing. For Maprotiline Hydrochloride tablets, the USP specifies using a paddle apparatus (Apparatus 2) at 50 rpm in a dilute hydrochloric acid medium. usp.org For modified-release formulations, dissolution profiles are typically generated over an extended period (e.g., 12 or 24 hours) in various media mimicking physiological pH conditions (e.g., pH 1.2, 4.5, and 6.8) to ensure consistent release throughout the gastrointestinal tract. europa.eufda.gov The goal is to achieve a specific release profile that maintains the drug concentration within the therapeutic window.
The following table provides a representative dissolution profile for a modified-release tablet formulation.
Table 2: Illustrative In Vitro Dissolution Profile of a Modified-Release Tablet This table presents a sample dissolution profile for a highly soluble drug in a modified-release formulation to illustrate typical data.
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 44.0 |
| 2 | 58.8 |
| 4 | 71.3 |
| 6 | 84.1 |
| 8 | 91.9 |
| 10 | 95.3 |
| 12 | 98.6 |
Data adapted from a study on Metformin HCl modified-release tablets for illustrative purposes. google.com
Future Research Directions for Maprotiline Mesylate
Elucidation of Additional Molecular Targets and Pathways
Maprotiline (B82187) is known to be a strong antagonist of the histamine (B1213489) H1 receptor, which likely accounts for its sedative effects. drugbank.comamazonaws.com It also exhibits moderate antagonism at α1-adrenergic receptors and weak anticholinergic activity through muscarinic receptors. drugbank.comwikipedia.org More recent findings have identified maprotiline as a potent antagonist of the serotonin (B10506) 5-HT7 receptor, an action that may play a significant role in its antidepressant efficacy. wikipedia.orgsnmjournals.org
Beyond receptor binding, emerging evidence points to novel anti-inflammatory actions. Studies have shown that maprotiline can inhibit the expression of crucial adhesion molecules, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), in human endothelial cells. sid.irresearchgate.net This suggests a potential role in modulating inflammatory responses by affecting leukocyte migration. sid.irscielo.br Further research has indicated it can suppress the expression of inflammatory mediators like COX-2 and iNOS and regulate microglial activation, pointing to a complex immunomodulatory function that warrants deeper exploration. tandfonline.comtermedia.pl
| Molecular Target | Observed Effect | Potential Implication |
|---|---|---|
| Norepinephrine (B1679862) Transporter (NET) | Strong Inhibition | Primary Antidepressant Effect wikipedia.orgnih.gov |
| Histamine H1 Receptor | Strong Antagonism | Sedative Effects drugbank.comamazonaws.com |
| 5-HT7 Receptor | Potent Antagonism | Contribution to Antidepressant Effect wikipedia.orgsnmjournals.org |
| α1-Adrenergic Receptors | Moderate Antagonism | Side Effects (e.g., orthostatic hypotension) drugbank.com |
| ICAM-1 / VCAM-1 | Inhibition of Expression | Anti-inflammatory Activity sid.irresearchgate.net |
| COX-2 / iNOS | Inhibition of Gene Expression | Anti-inflammatory Activity termedia.pl |
Computational Modeling and In Silico Approaches in Drug Design
The advancement of computational chemistry offers powerful tools for accelerating drug discovery and design. In silico techniques are increasingly being applied to maprotiline and its analogues to predict their biological activity and guide the synthesis of novel compounds. researchgate.net
Molecular docking studies have been employed to investigate the binding affinity of newly synthesized chlorinated analogues of maprotiline with monoamine transporters. researchgate.netbaydaauniv.net These computational models help researchers understand how structural modifications, such as the addition of chlorine atoms, can influence the interaction between the drug and its target protein. baydaauniv.net By simulating these interactions, scientists can rank potential new drug candidates based on their predicted binding scores before committing to laboratory synthesis. mdpi.com Such studies have docked maprotiline analogues into bacterial homologues of human transporters to elucidate binding mechanisms. baydaauniv.netmdpi.com
Future research will likely expand the use of these methods. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of a wider range of maprotiline derivatives with their antidepressant or anti-inflammatory activities. Furthermore, molecular dynamics simulations could provide a more dynamic picture of how maprotiline and its analogues bind to their receptors over time, offering deeper insights than static docking models. These computational approaches are invaluable for the rational design of new molecules with improved potency and selectivity. um.edu.mt
Development of Biologically Active Metabolites as New Chemical Entities
Maprotiline undergoes extensive metabolism in the liver, primarily through the actions of cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP1A2. taylorandfrancis.comdrugsporphyria.netresearchgate.net The main metabolic pathways are N-demethylation and hydroxylation. nih.govnih.gov
A promising avenue for future research is the investigation of desmethylmaprotiline (B108240) as a New Chemical Entity (NCE). Isolating and developing this active metabolite as a standalone drug could offer a refined therapeutic agent, potentially with a different side-effect profile or improved efficacy compared to the parent compound. Other known metabolites, such as 2-hydroxymaprotiline and 3-hydroxymaprotiline, are also formed, and their biological activity warrants further characterization. amazonaws.comtaylorandfrancis.com
| Compound Name | Metabolic Pathway | Key Enzymes | Biological Activity |
|---|---|---|---|
| Maprotiline Mesylate | Parent Compound | N/A | Active |
| Desmethylmaprotiline | N-demethylation | CYP2D6, CYP1A2 taylorandfrancis.comresearchgate.net | Active drugbank.comlookchem.com |
| 2-Hydroxymaprotiline | Hydroxylation | Not fully specified | Activity to be fully characterized amazonaws.com |
| 3-Hydroxymaprotiline | Hydroxylation | Not fully specified | Activity to be fully characterized amazonaws.com |
| Maprotiline-N-oxide | Further metabolism of Desmethylmaprotiline | Not fully specified | Activity to be fully characterized nih.gov |
Exploration of Novel Synthetic Pathways for Scalability and Sustainability
The unique tetracyclic structure of maprotiline, characterized by a dibenzobicyclo[2.2.2]octadiene core, presents both opportunities and challenges for chemical synthesis. Future research is focused on developing more efficient, scalable, and sustainable methods to produce maprotiline and its analogues.
A key chemical transformation used in the synthesis of the maprotiline scaffold is the Diels-Alder reaction. researchgate.netmdpi.com This cycloaddition reaction is a powerful tool for constructing the bridged ring system of ethanoanthracene. mdpi.comnih.gov Researchers are actively using this reaction to create libraries of novel maprotiline analogues by varying the anthracene (B1667546) diene or the dienophile, allowing for structural modifications to the ethano-bridge and side chains. lenus.ie This strategy has been used to synthesize chlorinated analogues and other derivatives to explore different biological activities, including potential antiproliferative effects. nih.govlenus.ie
Looking forward, there is a significant push to make these synthetic routes more sustainable. This includes exploring "green chemistry" principles, such as the use of novel catalysts (e.g., metal-catalyzed reactions) to improve reaction efficiency, reduce waste, and operate under more benign conditions. The development of such pathways is crucial for making the large-scale production of these complex molecules more economically viable and environmentally friendly.
Integration of Advanced Analytical Techniques for Comprehensive Characterization
The precise and sensitive measurement of this compound and its metabolites in various matrices is essential for pharmacokinetic studies, therapeutic monitoring, and environmental analysis. The future of this field lies in the integration of increasingly sophisticated analytical techniques.
High-Performance Liquid Chromatography (HPLC) has been a foundational method for the simultaneous quantification of maprotiline and desmethylmaprotiline in biological fluids. nih.gov However, modern research increasingly relies on the coupling of liquid chromatography with mass spectrometry (LC-MS) for enhanced sensitivity and specificity. nih.gov
Techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and, notably, High-Resolution Mass Spectrometry (HRMS) are becoming the new standard. mdpi.comresearchgate.net LC-HRMS is particularly powerful for non-targeted screening, as it allows for the identification of previously unknown metabolites and degradation products by providing highly accurate mass measurements. mdpi.comresearchgate.net These advanced methods have been instrumental in studying the transformation products of maprotiline under various oxidative conditions. mdpi.com Other analytical methods, including capillary electrophoresis and novel potentiometric sensors, have also been developed for its determination. nih.gov
| Analytical Technique | Application in Maprotiline Research |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification in biological fluids nih.govspringernature.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enhanced sensitivity and specificity for drug and metabolite detection nih.gov |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Identification of unknown metabolites and degradation products mdpi.comresearchgate.net |
| Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) | High-throughput and sensitive analysis in complex matrices |
| Potentiometry / Ion-Selective Electrodes | Determination in pharmaceutical formulations and biological samples nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis in various sample types nih.gov |
Q & A
Q. What are the key structural and regulatory characteristics of maprotiline mesylate that inform its classification as a tetracyclic antidepressant?
this compound is chemically defined as 9,10-ethanoanthracene-9(10H)-propylamine, N-methyl-, with the molecular formula C₂₀H₂₃N·CH₃SO₃H. Its structural rigidity due to the ethanoanthracene scaffold distinguishes it from tricyclic antidepressants. Regulatory identifiers include the FDA Unique Ingredient Identifier (2U1W68TROF), NIH Compound ID 4011, and harmonized tariff codes (HS 29214980, SITC 51454). These classifications are critical for cross-referencing pharmacological databases and regulatory submissions .
Q. How does this compound’s mechanism of action differ from tricyclic antidepressants, and what experimental models validate this?
Maprotiline primarily inhibits norepinephrine reuptake with minimal serotoninergic activity, unlike tricyclics. This selectivity is validated via in vitro radioligand binding assays (e.g., displacement of [³H]-nisoxetine in synaptosomes) and in vivo behavioral models (e.g., tail suspension test in rodents). Comparative studies should use dose-response curves to quantify potency (EC₅₀) and efficacy (Emax) relative to reference compounds like desipramine .
Q. What standardized protocols exist for synthesizing and characterizing this compound in academic research?
Synthesis involves alkylation of 9,10-ethanoanthracene with 3-methylaminopropyl chloride, followed by mesylation. Characterization requires:
- Purity : HPLC (≥98% purity, C18 column, acetonitrile/0.1% TFA gradient).
- Structural confirmation : ¹H/¹³C NMR (key peaks: δ 2.3 ppm for N-methyl, δ 7.1–8.2 ppm for anthracene protons) and high-resolution mass spectrometry (HRMS).
- Salt form verification : Ion chromatography for mesylate counterion quantification .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy while minimizing confounding variables?
- Model selection : Use genetically diverse rodent strains (e.g., CD-1 mice) to account for metabolic variability.
- Dosing regimen : Apply pharmacokinetic-guided dosing (e.g., 10–30 mg/kg bid, adjusted for bioavailability).
- Controls : Include vehicle, positive control (e.g., imipramine), and negative control (e.g., saline).
- Endpoint validation : Pair behavioral outcomes (e.g., forced swim test immobility time) with neurochemical assays (e.g., microdialysis for norepinephrine levels) .
Q. What methodological strategies mitigate batch-to-batch variability in this compound used for longitudinal studies?
- Quality control : Require batch-specific certificates of analysis (CoA) with HPLC purity, residual solvent data, and peptide content (if applicable).
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life under lab conditions.
- Normalization : Adjust concentrations using UV-Vis spectrophotometry (λmax 254 nm) to account for hygroscopicity .
Q. How can contradictory pharmacokinetic data for this compound across species be resolved?
- Species-specific metabolism : Use LC-MS/MS to identify metabolites (e.g., N-demethylation in humans vs. glucuronidation in rodents).
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro hepatocyte clearance data with in vivo plasma concentration-time profiles.
- Statistical reconciliation : Apply Bayesian meta-analysis to harmonize interspecies differences in bioavailability and protein binding .
Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate maprotiline from plasma.
- Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) transitions (m/z 278.2 → 107.1 for quantification; m/z 278.2 → 91.0 for confirmation).
- Validation : Adhere to FDA bioanalytical guidelines for linearity (1–100 ng/mL), precision (CV ≤15%), and recovery (≥80%) .
Q. How can researchers optimize this compound’s solubility for in vitro neuropharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
